

Technical Guide: Isolation and Characterization of Euchrestaflavanone A

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Compound of Interest

Compound Name: Euchrestaflavanone-A

Cat. No.: B12427546

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Compound Profile & Significance

Euchrestaflavanone A (CAS: 80510-05-0) is a bioactive prenylated flavonoid primarily isolated from the root bark of species within the Euchresta and Cudrania genera (Fabaceae and Moraceae families). It is structurally distinct due to its dual prenylation pattern on both the A and B rings of the flavanone skeleton.

- IUPAC Name: (2S)-2-[3-(3-methylbut-2-enyl)-4-hydroxyphenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
- Molecular Formula: $C_{25}H_{28}O_5$ [1][2]
- Molecular Weight: 408.49 g/mol [3]
- Key Chemical Class: Diprenylated Flavanone [1]
- Solubility Profile: Soluble in MeOH, EtOH, EtOAc, Acetone, DMSO; sparingly soluble in n-hexane; insoluble in water.

Therapeutic Relevance

EFA has emerged as a lead compound for cardiovascular therapeutics due to its potent anti-platelet activity. Unlike non-specific COX inhibitors, EFA operates via a multi-target mechanism involving cAMP upregulation and glycoprotein IIb/IIIa inhibition, offering a potential pathway for antithrombotic drugs with reduced bleeding risks.

Natural Sources

The accumulation of EFA is highly tissue-specific, predominantly found in the root bark where secondary metabolites concentrate for plant defense.

Genus	Species	Part Used	Primary Co-Metabolites
Euchresta	<i>E. japonica</i>	Roots	Maackiain, Medicagol, Trifolirhizin
Euchresta	<i>E. formosana</i>	Roots	Euchrenone a, Formosanatins A-D
Cudrania	<i>C. tricuspidata</i>	Root Bark	Cudraflavanone A, Xanthones, Cudratricusxanthone A
Azadirachta	<i>A. indica</i>	Flowers	Naringenin derivatives (minor source)

Isolation & Purification Protocol

This protocol synthesizes best practices from *Euchresta* and *Cudrania* isolation workflows. It prioritizes the preservation of the prenyl groups, which are susceptible to oxidation and cyclization under acidic conditions or excessive heat.

Phase 1: Extraction and Partitioning

Objective: Isolate the organophilic fraction containing prenylated flavonoids.

- Preparation: Air-dry root bark (1.0 kg) and pulverize to a coarse powder (40 mesh).

- Extraction: Macerate in MeOH (5 L x 3) at room temperature for 72 hours. Avoid refluxing to prevent thermal degradation.
- Concentration: Evaporate solvent in vacuo at <math><45^{\circ}\text{C}</math> to yield a crude methanolic extract (~120 g).
- Liquid-Liquid Partition:
 - Suspend crude extract in H₂O (1 L).
 - Partition successively with n-Hexane (1 L x 3), EtOAc (1 L x 3), and n-BuOH (1 L x 3).
 - Target Fraction: The EtOAc fraction contains the majority of prenylated flavanones, including EFA.

Phase 2: Chromatographic Fractionation

Objective: Separate EFA from structurally similar isomers (e.g., Cudraflavanone A, Euchrestaflavanone C).

- Stationary Phase: Silica Gel 60 (0.063–0.200 mm).
- Mobile Phase Gradient: n-Hexane : EtOAc (Start 10:1 → End 1:1).
- Elution Logic:
 - Non-polar lipids elute first (100% Hexane).
 - EFA elutes in the 4:1 to 3:1 Hexane:EtOAc range.
 - Collect 200 mL fractions and monitor via TLC (Silica gel 60 F₂₅₄; Solvent: Hexane:EtOAc 3:1; Detection: UV 254/365 nm & 10% H₂SO₄ charring).

Phase 3: Purification (The "Polishing" Step)

Objective: Remove chlorophyll and polymeric tannins.

- Column: Sephadex LH-20.

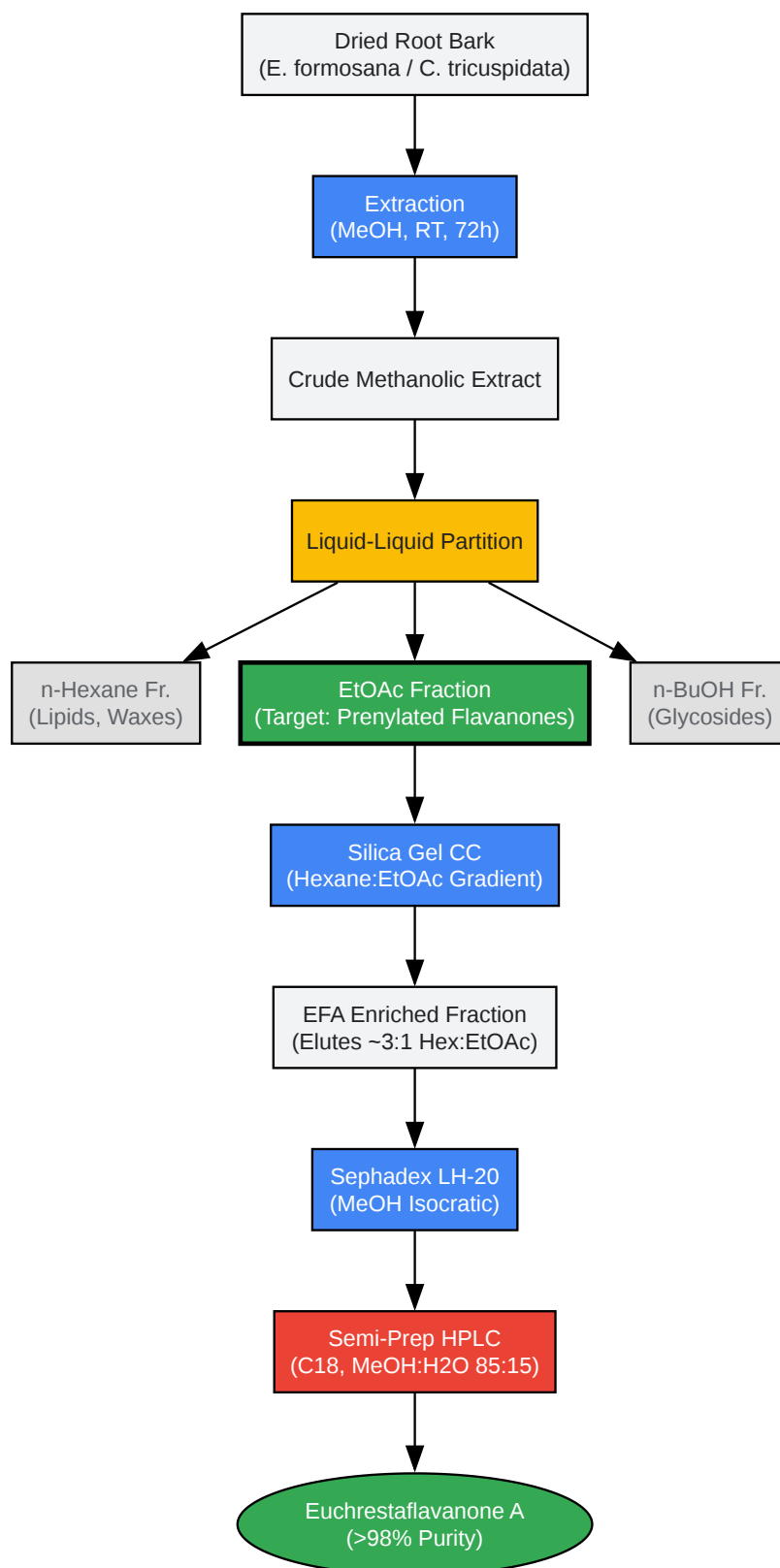
- Solvent: 100% MeOH.
- Procedure: Load the EFA-rich fraction from Phase 2. Elute isocratically. EFA typically elutes after the chlorophyll band but before the highly polar glycosides.

Phase 4: Final Isolation (HPLC)

Objective: Achieve >98% purity for biological assays.

- System: Semi-preparative RP-HPLC (C18 column, 5 μ m, 250 x 10 mm).
- Mobile Phase: MeOH : H₂O (85:15 v/v, isocratic).
- Flow Rate: 2.0 mL/min.
- Detection: UV at 290 nm (Flavanone characteristic absorption).
- Retention: EFA typically elutes between 20–30 mins, distinct from its regioisomers.

Visualization: Isolation Workflow



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Caption: Step-by-step fractionation logic for isolating Euchrestaflavanone A from root bark matrices.

Structural Characterization & Validation

To validate the identity of EFA, the following spectral data must be confirmed. The key diagnostic feature is the presence of two distinct prenyl chains (one on Ring A, one on Ring B) and the flavanone H-2/H-3 spin system.

UV Spectroscopy[4][5]

- λ_{max} (MeOH): 292 nm, 335 nm (sh).
- Shift Reagents:
 - +AlCl₃: Bathochromic shift (confirms 5-OH).
 - +NaOAc: No shift (confirms 7-OH is substituted or sterically hindered? Note: In EFA, 7-OH is free, but 6-prenyl may affect kinetics. Standard flavanones with 7-OH usually shift with NaOAc. Lack of shift often implies 7-substitution, but for EFA, look for 7-OH signals in NMR to confirm.)

Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)

The following chemical shifts are diagnostic for EFA.

Position	δ H (ppm), Multiplicity, J (Hz)	δ C (ppm)	Assignment Note
2	5.30 (dd, 13.0, 3.0)	78.8	Flavanone C-ring chiral center
3	3.05 (dd, 17.0, 13.0)2.80 (dd, 17.0, 3.0)	43.2	Flavanone C-ring methylene
5-OH	12.10 (s)	-	Chelated hydroxyl (Diagnostic)
6	-	112.5	Substituted by Prenyl Group
8	6.02 (s)	96.0	Isolated A-ring proton (or H-6 if 8-prenyl)
1'	-	131.0	B-ring quaternary
2'	7.15 (d, 2.0)	127.5	B-ring coupling w/ H- 6'
5'	6.80 (d, 8.5)	115.8	Ortho coupling
6'	7.12 (dd, 8.5, 2.0)	125.4	Meta/Ortho coupling
Prenyl-1 (A-Ring)	3.25 (d, 7.0)5.20 (t)1.70 (s), 1.65 (s)	21.5, 121.8, 131.5, 17.8, 25.8	Attached at C-6
Prenyl-2 (B-Ring)	3.35 (d, 7.0)5.30 (t)1.75 (s), 1.72 (s)	28.5, 122.0, 132.0, 17.9, 25.9	Attached at C-3'

Note: Chemical shifts may vary slightly (± 0.2 ppm) depending on concentration and solvent purity. The 5-OH signal at ~ 12.10 ppm is a critical purity check.

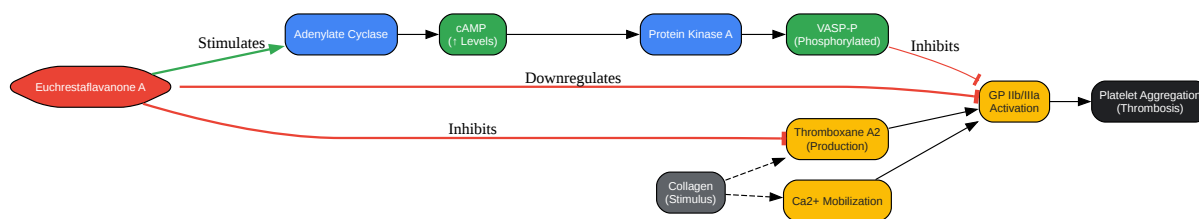
Biological Mechanism of Action[6]

Euchrestaflavanone A is a potent anti-platelet agent. Its mechanism is distinct from aspirin (COX-1 inhibition) or clopidogrel (P2Y₁₂ inhibition). EFA acts downstream on the signal transduction pathways that lead to platelet shape change and aggregation.

Key Pharmacological Targets

- **cAMP Elevation:** EFA inhibits phosphodiesterase (PDE) activity or stimulates adenylate cyclase, leading to increased intracellular cAMP. High cAMP levels phosphorylate VASP (Vasodilator-stimulated phosphoprotein), which inhibits actin polymerization and platelet activation.
- **GP IIb/IIIa Downregulation:** EFA suppresses the activation of the Glycoprotein IIb/IIIa receptor (integrin α IIb β 3), the final common pathway for platelet aggregation (fibrinogen binding).
- **TXA₂ Reduction:** It inhibits the formation of Thromboxane A₂, a potent vasoconstrictor and platelet agonist.

Visualization: Anti-Thrombotic Signaling Pathway



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Caption: EFA attenuates thrombosis by elevating cAMP and blocking the GP IIb/IIIa fibrinogen receptor.

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